molecular formula C16H17NO4 B2471099 (2S,3R)-3-{[(3-Methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 464877-92-7

(2S,3R)-3-{[(3-Methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2471099
CAS No.: 464877-92-7
M. Wt: 287.315
InChI Key: BIZXJOLLOODDNH-FEZLSPKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-3-{[(3-Methoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.315. The purity is usually 95%.
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Scientific Research Applications

High-Pressure-Assisted Synthesis

(Roshchin, Kuznetsov, & Polunin, 2007) explored the synthesis of (methoxyphenyl)maleic anhydrides through high-pressure-assisted reactions, producing cycloadducts that were converted into imides of 2-aryl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acids.

Photoresist Material Development

(Okoroanyanwu et al., 1998) synthesized a series of new alicyclic polymers, including those based on bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, for use as 193 nm photoresist materials in semiconductor manufacturing.

Molecular Scaffold in Biochemistry

(Ranganathan et al., 1998) demonstrated the use of the endo-cis-(2S,3R)-bicyclo[2.2.1]hept-5-en dicarbonyl unit as a reverse-turn scaffold in biochemical studies, aiding in the synthesis of complex peptide structures.

Transition Metal Complex Preparation

(Mccann et al., 1997) used bicyclo[2.2.1]hept-5-ene-2-carboxylic acid in the preparation of transition metal complexes, highlighting its potential in inorganic chemistry and catalysis.

Polymer Chemistry

(Grutke, Hurley, & Risse, 1994) developed macromonomers with bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride end groups, which were copolymerized to produce graft copolymers with poly(phenylene oxide) side chains.

Application in Organic Chemistry

(Kas’yan et al., 2006) explored the reaction of bicyclo[2.2.1]hept-5-ene-endo-endo-2,3-dicarboxylic anhydride with cyclic amines, leading to the formation of new compounds useful in organic synthesis.

Amino Acid Synthesis

(Paladino et al., 1993) described the asymmetric synthesis of new amino acid derivatives using bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, contributing to advancements in peptide chemistry.

Properties

IUPAC Name

(2S,3R)-3-[(3-methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-21-12-4-2-3-11(8-12)17-15(18)13-9-5-6-10(7-9)14(13)16(19)20/h2-6,8-10,13-14H,7H2,1H3,(H,17,18)(H,19,20)/t9?,10?,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZXJOLLOODDNH-FEZLSPKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)[C@H]2[C@H](C3CC2C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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